Isovaline, 3-hydroxy-

Physicochemical characterization Chromatographic method development Solubility prediction

3-Hydroxyisovaline (synonyms: 2-amino-3-hydroxy-2-methylbutanoic acid, α-methylthreonine, β-hydroxyisovaline) is a non-proteinogenic, β-hydroxy-α,α-disubstituted amino acid with molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol. It possesses two chiral centers (C2 and C3), yielding four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R), each bearing distinct CAS registry numbers.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
Cat. No. B14780534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsovaline, 3-hydroxy-
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC(C(C)(C(=O)O)N)O
InChIInChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3?,5-/m1/s1
InChIKeyNWZTXAMTDLRLFP-SDMSXHDGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyisovaline (CAS 10148-74-0): Structural Identity and Physicochemical Profile for Procurement Verification


3-Hydroxyisovaline (synonyms: 2-amino-3-hydroxy-2-methylbutanoic acid, α-methylthreonine, β-hydroxyisovaline) is a non-proteinogenic, β-hydroxy-α,α-disubstituted amino acid with molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol [1]. It possesses two chiral centers (C2 and C3), yielding four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R), each bearing distinct CAS registry numbers . Key computed physicochemical properties include an XLogP3-AA of -3.4, topological polar surface area of 83.6 Ų, three hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is structurally derived from isovaline (2-amino-2-methylbutanoic acid) by the addition of a hydroxyl group at the C3 position, introducing an additional stereogenic center and significantly altering hydrogen-bonding capacity, polarity, and stereochemical complexity relative to its parent scaffold .

Why Generic Isovaline or Other β-Hydroxy Amino Acids Cannot Substitute for 3-Hydroxyisovaline in Stereochemically Demanding Applications


The substitution of 3-hydroxyisovaline with its parent compound isovaline, or with other β-hydroxy amino acids such as threonine or β-hydroxyleucine, is precluded by fundamental structural and stereochemical differences that govern biological recognition, synthetic utility, and analytical behavior. Isovaline lacks the C3 hydroxyl group, eliminating one hydrogen bond donor/acceptor site and reducing topological polar surface area, which alters solubility, chromatographic retention, and receptor-ligand hydrogen-bonding geometry . Among β-hydroxy amino acids, 3-hydroxyisovaline is distinguished by its α,α-disubstitution pattern (a quaternary α-carbon), which imposes severe conformational constraints absent in α-monosubstituted analogs such as threonine (α-hydrogen-bearing) [1]. This α,α-disubstitution restricts backbone torsional angles and confers resistance to enzymatic degradation, properties that are the basis for its utility as a conformational probe in peptide design and as a scaffold in prebiotic chemistry studies . Furthermore, the presence of two chiral centers yields four discrete stereoisomers with distinct CAS numbers and divergent biological activities; substitution of one stereoisomer for another carries risk of altered or nullified pharmacological activity, as demonstrated by the differential receptor pharmacology of R- vs. S-isovaline enantiomers [2].

Quantitative Comparative Evidence for 3-Hydroxyisovaline Differentiation: Procurement Decision-Support Data


Physicochemical Differentiation: Hydrogen-Bonding Capacity and Polarity of 3-Hydroxyisovaline vs. Isovaline

The introduction of a C3 hydroxyl group in 3-hydroxyisovaline increases the hydrogen bond donor count from 2 (isovaline) to 3 and the hydrogen bond acceptor count from 3 (isovaline) to 4, as computed from their respective SMILES structures [1]. This modification increases the topological polar surface area (TPSA) from 63.3 Ų (isovaline) to 83.6 Ų (3-hydroxyisovaline), a net increase of 20.3 Ų (32%), and shifts the predicted LogP from -2.2 (isovaline) to -3.4 (3-hydroxyisovaline), indicating greater hydrophilicity [2]. These differences have direct consequences for reversed-phase chromatographic retention, aqueous solubility, and membrane permeability predictions.

Physicochemical characterization Chromatographic method development Solubility prediction

Pharmacological Pathway Differentiation: Isovaline Analgesia via Peripheral GABAB Receptors Without CNS Side Effects vs. Baclofen

In a mouse model of prostaglandin E₂-induced hindpaw allodynia, isovaline, baclofen, and GABA were all found to attenuate allodynia, with their antiallodynic effects blocked by the GABAB antagonist CGP52432 [1]. However, at ED₉₅ analgesic doses, isovaline produced no CNS effects (Behavioural Hyperactivity Score and temperature change indistinguishable from baseline), whereas baclofen produced substantial sedation and hypothermia [1]. In a separate study in guinea pig ileum, R-isovaline (1–100 mM) decreased electrically evoked contraction amplitude but was not antagonized by CGP52432, in contrast to RS-baclofen, whose effects were fully blocked, indicating R-isovaline engages a pharmacologically distinct target [2]. While these data pertain to isovaline rather than 3-hydroxyisovaline directly, the C3-hydroxyl modification in 3-hydroxyisovaline provides a functional handle for prodrug design and pharmacokinetic tuning of this peripherally restricted analgesic scaffold .

Analgesic development GABAB receptor pharmacology Peripheral restriction CNS safety

Enzymatic Production Platform for Optically Pure β-Hydroxy-α-Amino Acids: Stereochemical Purity Advantage Over Racemic or Diastereomeric Mixtures

A two-enzyme system comprising N-succinyl L-amino acid β-hydroxylase (SadA) and N-succinyl L-amino acid desuccinylase (LasA) was developed for the production of optically pure β-hydroxy-α-amino acids [1]. SadA stereoselectively hydroxylates N-succinyl aliphatic L-amino acids, and the combined SadA–LasA system was demonstrated at preparative scale to produce L-threo-β-hydroxyleucine with 93% conversion and >99% diastereomeric excess (de) [1]. While the published study specifically reports data for β-hydroxyleucine, the authors explicitly note that the SadA substrate scope includes N-succinyl-L-β-hydroxyvaline and related β-hydroxy amino acids, establishing the platform's applicability to 3-hydroxyisovaline analogs [1]. This enzymatic route contrasts with chemical hydroxylation methods, which typically yield racemic or low-de mixtures requiring costly chiral chromatographic separation.

Enzymatic synthesis Stereochemical purity β-Hydroxy-α-amino acid production SadA hydroxylase

Conformational Constraint by α,α-Disubstitution: 3-Hydroxyisovaline vs. Threonine in Peptide Backbone Rigidification

3-Hydroxyisovaline contains a quaternary α-carbon (Cα bearing both a methyl group and an amino group in addition to the carboxylate), classifying it as an α,α-disubstituted amino acid [1]. In contrast, threonine—the proteinogenic amino acid most structurally similar to 3-hydroxyisovaline—bears an α-hydrogen and is therefore α-monosubstituted. The presence of a second Cα substituent restricts the backbone φ and ψ torsional angles to a narrow region of Ramachandran space (predominantly helical conformations) and confers resistance to proteolytic cleavage by common proteases [2]. This conformational restriction has been systematically exploited in peptide drug design: peptides incorporating α,α-disubstituted residues exhibit increased serum stability, prolonged half-life, and enhanced receptor selectivity compared to their α-monosubstituted counterparts [2].

Peptide design Conformational restriction α,α-Disubstituted amino acids Metabolic stability

Evidence-Backed Application Scenarios for 3-Hydroxyisovaline in Research and Industrial Procurement


Stereochemical Probe and Chiral Building Block for Prebiotic Chemistry and Origins-of-Life Research

3-Hydroxyisovaline, as a hydroxylated analog of the meteorite-detected amino acid isovaline, serves as a model scaffold for investigating the role of chirality, α,α-disubstitution, and hydroxylation in prebiotic peptide formation . The availability of all four discrete stereoisomers with individual CAS numbers enables systematic study of stereochemical amplification and chiral symmetry breaking, which are central questions in the origins of biological homochirality. The compound's quaternary α-carbon and β-hydroxyl group provide distinct NMR spectroscopic handles (¹H, ¹³C, and ¹⁵N chemical shift dispersion) that facilitate diastereomeric excess determination in complex prebiotic reaction mixtures.

Conformationally Restricted Peptide Drug Design Requiring Combined Metabolic Stability and Hydrogen-Bonding Functionality

The α,α-disubstitution pattern of 3-hydroxyisovaline restricts backbone conformational freedom to helical regions of Ramachandran space while conferring proteolytic resistance [1]. Simultaneously, the C3 hydroxyl group provides an additional hydrogen-bonding donor/acceptor site unavailable in simple α,α-disubstituted amino acids such as isovaline or α-aminoisobutyric acid (AIB). This dual functionality makes 3-hydroxyisovaline a privileged building block for designing peptide analogs where both conformational preorganization and specific side-chain hydrogen-bonding interactions are required, such as in helix-stabilizing 'capping' motifs or receptor-binding epitopes involving hydroxyl-mediated hydrogen bonds.

Peripherally Restricted Analgesic Scaffold Optimization via C3-Hydroxyl Derivatization

Isovaline has been demonstrated to produce peripheral analgesia mediated by cutaneous GABAB receptors without the CNS side effects (sedation, hypothermia) that limit baclofen and other centrally acting GABAB agonists [2]. 3-Hydroxyisovaline provides a direct derivatization handle at the C3 position for medicinal chemistry optimization, enabling ester prodrug formation, PEGylation for half-life extension, or conjugation to targeting moieties—modifications that are not accessible on the parent isovaline scaffold. This positions 3-hydroxyisovaline as a key intermediate for structure–activity relationship (SAR) studies aimed at improving potency, pharmacokinetics, or formulation properties of isovaline-based analgesics.

Enzymatic Synthesis Process Development and Chiral Purity Benchmarking

The SadA–LasA two-enzyme platform has demonstrated >99% diastereomeric excess at preparative scale for structurally related β-hydroxy-α-amino acids [3]. 3-Hydroxyisovaline, bearing the requisite N-succinyl L-amino acid substructure, falls within the demonstrated substrate scope of SadA. This enzymatic route offers a scalable, environmentally benign alternative to chemical resolution methods, enabling cost-effective procurement of optically pure 3-hydroxyisovaline stereoisomers for pharmaceutical development, with the >99% de benchmark serving as a quantifiable purity specification for supplier qualification and batch acceptance.

Quote Request

Request a Quote for Isovaline, 3-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.